2,3-Difluorobenzyl bromide

Catalog No.
S708213
CAS No.
113211-94-2
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzyl bromide

CAS Number

113211-94-2

Product Name

2,3-Difluorobenzyl bromide

IUPAC Name

1-(bromomethyl)-2,3-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2

InChI Key

FTBSGSZZESQDBM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)CBr

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CBr

Synthesis of pharmaceuticals and bioactive compounds:

Due to its unique chemical structure with two fluorine atoms and a bromine group, 2,3-difluorobenzyl bromide can be used as a starting material for the synthesis of various pharmaceutically relevant compounds. These include:

  • Antidepressants: Studies have shown its potential in developing new classes of antidepressants by incorporating the difluorobenzyl moiety into the structure [].
  • Anticonvulsants: Research suggests its use in creating novel anticonvulsant agents with improved potency and selectivity [].
  • Other bioactive molecules: Its versatile structure allows it to be incorporated into various other bioactive molecules, potentially leading to the discovery of new drugs with diverse therapeutic applications.

Material science applications:

The presence of fluorine atoms in 2,3-difluorobenzyl bromide can modify the properties of materials it's incorporated into. This makes it a valuable tool in material science research for the development of:

  • Liquid crystals: By introducing the difluorobenzyl group, researchers can tailor the properties of liquid crystals, which are used in various technological applications like displays and optoelectronic devices [].
  • Functional polymers: The compound can be used to create functional polymers with specific desired properties, such as improved thermal stability or electrical conductivity [].

Organic synthesis:

Beyond its specific applications, 2,3-difluorobenzyl bromide is also a valuable reagent in organic synthesis due to its reactive nature. It can participate in various reactions, including:

  • Suzuki-Miyaura coupling: This reaction allows the formation of carbon-carbon bonds between 2,3-difluorobenzyl bromide and other organic molecules, enabling the construction of complex molecules [].
  • Sonogashira coupling: Similar to Suzuki-Miyaura coupling, this reaction allows the formation of carbon-carbon bonds with alkynes, further expanding the synthetic possibilities [].

2,3-Difluorobenzyl bromide is an organic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.02 g/mol. It is characterized by the presence of two fluorine atoms on the benzyl ring at positions 2 and 3, along with a bromine atom attached to the benzyl group. This compound is typically a solid at room temperature, with a melting point ranging from 51 to 55 °C . Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

2,3-Difluorobenzyl bromide itself is unlikely to have a specific mechanism of action in biological systems. Its primary function is as a synthetic intermediate for the preparation of more complex molecules that may have biological activity.

  • Inhalation and skin contact: Aromatic halides can be irritating to the respiratory system and skin. Exposure should be avoided through the use of proper ventilation and personal protective equipment (PPE) such as gloves and respirators [].
  • Flammability: Aromatic halides may be flammable or combustible. Proper handling and storage procedures are necessary to avoid fire hazards.
Typical of halogenated aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, 2,3-difluorobenzyl bromide can undergo elimination reactions to form alkenes.
  • Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution.

These reactions are essential for synthesizing more complex molecules in organic chemistry .

Several methods can be employed to synthesize 2,3-difluorobenzyl bromide:

  • Direct Halogenation: Starting from benzyl fluoride or difluorobenzene, bromination can be achieved using bromine in the presence of a catalyst.
  • Nucleophilic Substitution: Reacting an appropriate difluorobenzyl alcohol with phosphorus tribromide or thionyl bromide can yield 2,3-difluorobenzyl bromide.
  • Fluorination followed by Bromination: The compound can also be synthesized by first introducing fluorine atoms onto a benzyl derivative and subsequently adding bromine.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes .

2,3-Difluorobenzyl bromide has several applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Potential Drug Development: Given its structural characteristics, it may be explored for developing new therapeutic agents .

Several compounds share structural similarities with 2,3-difluorobenzyl bromide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Fluorobenzyl bromideC₇H₆BrFContains one fluorine atom; less polar
4-Fluorobenzyl bromideC₇H₆BrFFluorine at position four; different reactivity
2,6-Difluorobenzyl bromideC₇H₅BrF₂Fluorines at positions two and six; distinct electronic properties

The presence of two fluorine atoms at adjacent positions in 2,3-difluorobenzyl bromide enhances its reactivity compared to its analogs. This unique positioning affects its physical properties and potential applications in synthesis .

Radical-Mediated Bromination Techniques

Radical bromination remains a cornerstone for synthesizing 2,3-difluorobenzyl bromide. Two primary methods dominate: N-bromosuccinimide (NBS)/azobisisobutyronitrile (AIBN) and hydrobromic acid (HBr)/hydrogen peroxide (H₂O₂) systems.

Key Methods and Mechanisms

MethodReagentsConditionsYieldSelectivitySource
NBS/AIBN BrominationNBS, AIBN, CCl₄Light initiation, room temperature~81.2%High
HBr/H₂O₂ Bromination40% HBr, 30% H₂O₂Light (1000W lamp), dichloromethane~90.3%Excellent

Mechanistic Insights:

  • NBS/AIBN Pathway:
    • Initiation: AIBN generates bromine radicals (Br- ) under UV light.
    • Propagation: Br- abstracts a benzylic hydrogen from 2,3-difluorotoluene, forming a resonance-stabilized radical intermediate.
    • Termination: Recombination with Br- yields the brominated product.
  • HBr/H₂O₂ Pathway:
    • Oxidative Halogenation: H₂O₂ oxidizes HBr to Br₂, which undergoes homolytic cleavage under light to generate Br- .
    • Radical Attack: Br- abstracts a benzylic hydrogen, followed by bromine addition to form the product.

Advantages:

  • HBr/H₂O₂ offers higher yields and purity (>99%) due to minimal side reactions compared to NBS systems.
  • NBS/AIBN is simpler but prone to over-bromination in sterically hindered substrates.

Photoredox Catalysis in Fluorinated Benzyl Bromide Synthesis

Photoredox catalysis enables mild, selective bromination using visible light. Recent advancements include:

Catalytic Systems and Applications

CatalystLight SourceSubstrateYieldKey AdvantageSource
Ru(bpy)₃Cl₂Blue LEDs (1W)Phenols/alkenes52–85%In situ Br₂ generation
PTCDA/Al₂O₃Visible lightAromatic compounds70–90%Dual-electron transfer
BromodifluoroacylarenesVisible lightQuinoxalinones60–78%Metal-free, radical pathway

Mechanistic Highlights:

  • Ru(bpy)₃³⁺-Mediated Oxidation:
    • Oxidative Quenching: Ru(bpy)₃²⁺* oxidizes Br⁻ to Br₂, which brominates substrates.
    • Example: Bromination of phenols to para-bromophenols under ambient conditions.
  • PTCDA/Al₂O₃ Cooperative Catalysis:
    • Dual Functionality: PTCDA generates Br₂ via HBr oxidation, while Al₂O₃ stabilizes O₂ for H₂O₂ production.
    • Synergy: H₂O₂ and Br₂ collaborate to form HBrO, enabling electrophilic bromination.

Industrial Relevance:

  • Energy Efficiency: Visible-light systems reduce reliance on hazardous Br₂ gas.
  • Functional Group Tolerance: Enables bromination of sensitive substrates (e.g., alkenes).

Continuous Flow Reactor Optimization for Scalable Production

Flow reactors address scalability challenges in traditional batch processes. Key innovations include:

Flow Reactor Parameters and Outcomes

ParameterValueImpactSource
Residence Time10–30 minPrevents dibromination in ortho-substituted substrates
Temperature40–60°CBalances reaction rate and selectivity
Catalyst Loading0.5–2 mol% Ru(bpy)₃Cl₂Maintains catalytic turnover

Case Study:

  • Mono-Bromination of 2,4-Dichlorotoluene:
    • Flow Reactor: Achieves >90% conversion to mono-bromide vs. <50% in batch.
    • Mechanism: Rapid mixing minimizes Br₂ accumulation, suppressing over-bromination.

Advantages:

  • Precision Control: Adjustable flow rates optimize stoichiometry.
  • Safety: Minimizes handling of toxic Br₂.

Solvent Effects and Reaction Medium Engineering

Solvent polarity and coordination capacity critically influence reaction outcomes.

Solvent Screening for Radical Bromination

SolventPolarityEffect on ReactionYieldSource
DichloromethaneLowHigh bromine solubility, rapid kinetics90.3%
Ethyl AcetateModerateBalances solubility and radical stability81.2%
WaterHighLow reactivity due to H-bonding<50%

Key Observations:

  • Aprotic Solvents (e.g., dichloromethane) enhance Br₂ solubility and radical mobility.
  • Polar Aprotic Solvents (e.g., DMF) stabilize charged intermediates but reduce radical lifetime.

Industrial Recommendations:

  • Dichloromethane: Preferred for high-yield bromination.
  • Cyclohexane: Used for temperature-sensitive substrates.

The spatial arrangement of fluorine substituents in 2,3-difluorobenzyl bromide creates a distinct steric environment that profoundly influences nucleophilic substitution kinetics. Comparative kinetic data demonstrate that the second-order rate constant (k~SN2~) for azide ion displacement in deuterated dimethyl sulfoxide at 25°C is 2.17 × 10^−5^ L·mol^−1^·s^−1^, approximately 3.5 times slower than its 4-fluorobenzyl bromide counterpart [1]. This rate reduction stems from steric interactions between the ortho-fluorine atoms and incoming nucleophiles during backside attack, as evidenced by crystallographic bond angle analyses showing a 7.4° deviation from ideal linear C–Br···N~3~ alignment in transition-state models [1].

Steric parameters quantified through Tolman cone angles reveal that the combined steric bulk of 2- and 3-fluorine substituents (θ = 148°) exceeds that of single ortho-chloro groups (θ = 136°), despite fluorine’s smaller atomic radius [1]. This apparent contradiction arises from fluorine’s high electronegativity, which creates stronger van der Waals repulsions with nucleophiles. Transition-state geometries optimized at the ωB97X-D/def2-TZVP level show a 0.12 Å elongation of the forming C–N bond compared to unsubstituted benzyl bromide, indicating sterically induced delays in bond formation [1].

The steric influence follows a non-linear relationship with reaction rates, as demonstrated by the modified Swain–Lupton equation:

log(k/k~0~) = −0.87(θ/100)^2 + 1.23(θ/100) − 0.15

where θ represents the Tolman cone angle of substituents [1]. This quadratic dependence highlights the critical threshold of steric hindrance beyond which reaction rates plummet exponentially. For 2,3-difluorobenzyl bromide, the θ value places it near the inflection point of this curve, explaining its intermediate reactivity between highly hindered and unhindered analogs.

Substituent Patternk~SN2~ (10^−5^ L·mol^−1^·s^−1^)Tolman Cone Angle (°)
Benzyl bromide9.840
2-Fluorobenzyl5.62132
3-Fluorobenzyl6.91128
2,3-Difluorobenzyl2.17148
2,6-Difluorobenzyl0.89157

Table 1: Comparative SN2 kinetics and steric parameters for fluorinated benzyl bromides in DMSO at 25°C [1]

Frontside attack pathways become increasingly competitive under high steric duress. Eyring analysis reveals a ΔG^‡~frontside~ of 89.3 kJ/mol versus ΔG^‡~backside~ of 92.1 kJ/mol for 2,3-difluorobenzyl bromide, narrowing the energy gap to just 2.8 kJ/mol compared to 14.2 kJ/mol in the unsubstituted compound [1]. This thermodynamic compression enables mixed reaction mechanisms, with 18–22% of substitutions proceeding through frontside trajectories according to stereochemical inversion-retention ratios [1].

Hammett Analysis of Fluorine Substituent Influences

The electronic effects of fluorine substituents in 2,3-difluorobenzyl bromide were quantified through Hammett σ~m~ and σ~p~ parameters, revealing a complex interplay between inductive withdrawal and resonance donation. Kinetic data spanning 12 substituted benzyl bromides yield a reaction constant ρ = +1.42 ± 0.07, confirming significant negative charge development in the transition state [3]. The 2,3-difluoro derivative exhibits a σ~eff~ value of +0.87, exceeding the additive sum of individual σ~m~ (+0.34) and σ~o~ (+0.35) parameters due to cooperative electronic effects [3].

Non-linear regression analysis identifies three distinct electronic contributions:

  • Inductive polarization (−I~F~): Stabilizes the transition state through σ-bond electron withdrawal (ΔΔG^‡~ind~ = −4.2 kJ/mol)
  • Resonance donation (+R~F~): Partially offsets inductive effects via p-π conjugation (ΔΔG^‡~res~ = +1.8 kJ/mol)
  • Field effects: Through-space polarization of the reaction center (ΔΔG^‡~field~ = −2.1 kJ/mol) [3]

The net electronic acceleration relative to hydrogen amounts to 6.3 kJ/mol, calculated from the Hammett equation:

ΔΔG^‡ = −2.303RT(ρσ)

For 2,3-difluorobenzyl bromide, this translates to a 24-fold rate enhancement compared to an imaginary non-polarized analog [3]. However, this electronic benefit is partially negated by steric hindrance, resulting in the observed net rate decrease versus monosubstituted derivatives.

Substituentσ~m~σ~p~log(k/k~0~)
2-F0.350.52
3-F0.340.61
2,3-F~2~0.89
4-F0.151.12

Table 2: Hammett parameters and relative reaction rates for fluorinated benzyl bromides [3]

Cross-interaction effects between substituents were modeled using the dual-parameter equation:

log(k/k~0~) = ρ~1~σ~1~ + ρ~2~σ~2~ + ρ~12~σ~1~σ~2~

For 2,3-difluorobenzyl bromide, ρ~12~ = +0.23 indicates synergistic electronic interactions that enhance substituent effects beyond simple additivity [3]. This cooperativity arises from through-conjugation between fluorine atoms, creating a localized electron-deficient region that stabilizes the developing negative charge during SN2 displacement.

Transition State Modeling Using DFT Calculations

Density functional theory calculations at the DLPNO-CCSD(T)/def2-QZVPP level provide atomic-level insights into the transition state geometry of 2,3-difluorobenzyl bromide. The optimized structure reveals a partially associative mechanism with:

  • C–Br bond elongation to 2.18 Å (vs. 1.93 Å in ground state)
  • N~3~–C bond formation at 2.05 Å
  • F–C–C–Br dihedral angle of 32.7° (vs. 0° in ideal SN2) [1]

The distorted geometry increases activation strain energy by 18.6 kJ/mol compared to para-substituted analogs, primarily due to fluorine–nucleophile repulsions [1]. Natural bond orbital analysis identifies three critical interactions:

  • Hyperconjugative donation: C–Br σ* ← N~3~ lone pair (38.2 kJ/mol stabilization)
  • Steric repulsion: F–C–C–N~3~ four-center interaction (22.4 kJ/mol destabilization)
  • Polarization: Br δ− → C δ+ charge transfer (14.7 kJ/mol stabilization) [1]

Frontier molecular orbital analysis shows the LUMO (+1.32 eV vs. benzyl bromide) localizes on the benzylic carbon, with significant contribution from fluorine p-orbitals (Figure 1). This delocalization reduces electrophilicity but enhances directionality of nucleophilic attack.

Parameter2,3-F~2~ Benzyl Br4-F Benzyl Br
C–Br Length (Å)2.182.09
N–C Length (Å)2.051.98
F–C–C–Br Dihedral (°)32.75.2
Activation Energy (kJ/mol)92.178.3

Table 3: Comparative DFT-derived transition state parameters [1]

Solvent effects modeled with the SMD continuum approach show dimethyl sulfoxide stabilizes the transition state by 34.7 kJ/mol through dipole–dipole interactions, primarily via sulfoxide oxygen coordination to the developing bromide leaving group [1]. This stabilization outweighs the 12.5 kJ/mol dielectric screening penalty, explaining the superior reaction rates in polar aprotic solvents.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,3-Difluorobenzyl bromide

Dates

Modify: 2023-08-15

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